molecular formula C16H20N6OS B2492246 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine CAS No. 2380182-74-9

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine

Cat. No. B2492246
CAS RN: 2380182-74-9
M. Wt: 344.44
InChI Key: PZJZVRGANYATHR-UHFFFAOYSA-N
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Description

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine, also known as MTEP, is a selective and potent allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, autism, schizophrenia, and addiction.

Mechanism of Action

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine acts as an allosteric antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on mGluR5, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine reduces the receptor's activity and downstream signaling, leading to a decrease in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been reported to affect the release and uptake of neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine in lab experiments is its high selectivity and potency for mGluR5, which allows for precise modulation of glutamatergic neurotransmission. However, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties, such as its poor solubility and bioavailability, can limit its effectiveness in vivo and require the use of high doses or alternative administration routes.

Future Directions

Future research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine could focus on developing more potent and selective allosteric modulators of mGluR5, as well as investigating its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems or formulations could improve 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties and enhance its efficacy in vivo. Finally, further studies on the long-term effects of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine on synaptic plasticity and neuronal function could provide valuable insights into its mechanisms of action and potential clinical applications.

Synthesis Methods

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-morpholinoethylamine, followed by reduction and cyclization to form the thiophene ring. The resulting intermediate is then reacted with 9-methylguanine to yield 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine.

Scientific Research Applications

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been widely used as a tool compound in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to improve cognitive deficits, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models of addiction. In addition, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been demonstrated to rescue synaptic plasticity and normalize dendritic spine morphology in fragile X syndrome, a genetic disorder associated with intellectual disability and autism.

properties

IUPAC Name

9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJZVRGANYATHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine

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